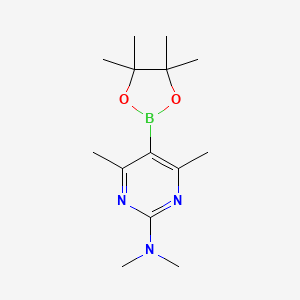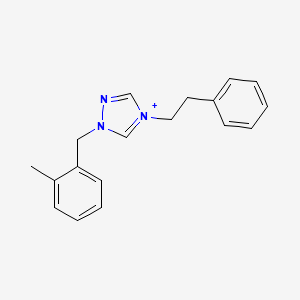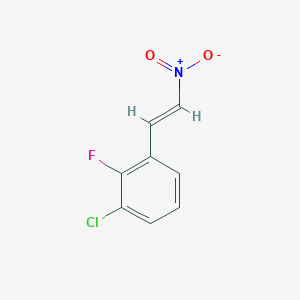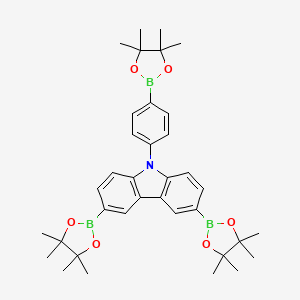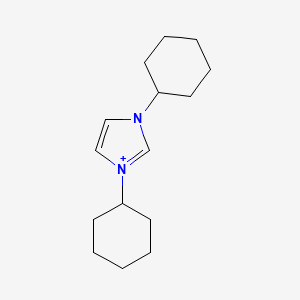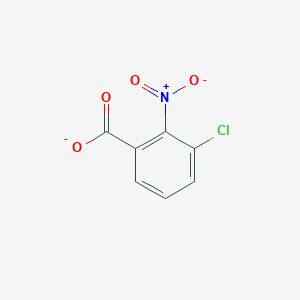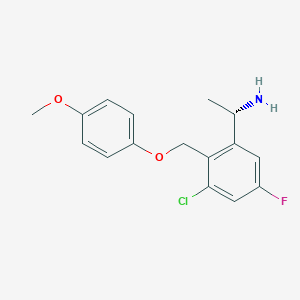
(S)-1-(3-Chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)phenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(3-Chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)phenyl)ethan-1-amine is a chiral amine compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of multiple functional groups, including chloro, fluoro, methoxy, and phenoxy, makes it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)phenyl)ethan-1-amine typically involves multi-step organic reactions. A common approach might include:
Starting Material Preparation: Synthesis of the substituted benzene ring with chloro, fluoro, and methoxy groups.
Formation of the Phenoxy Linkage: Reaction of the substituted benzene with a suitable phenol derivative to form the phenoxy linkage.
Chiral Amine Introduction: Introduction of the chiral amine group through asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions at the methoxy or amine groups.
Reduction: Reduction reactions could target the chloro or fluoro substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield aldehydes or ketones, while reduction could produce dehalogenated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a ligand or inhibitor in biochemical assays.
Medicine: Potential use in drug development for targeting specific biological pathways.
Industry: Applications in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3-Chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)phenyl)ethan-1-amine: can be compared with other chiral amines or substituted benzene derivatives.
®-1-(3-Chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)phenyl)ethan-1-amine: The enantiomer of the compound, which may have different biological activities.
1-(3-Chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)phenyl)ethan-1-amine: The racemic mixture, which may exhibit different properties compared to the pure enantiomer.
Uniqueness
The unique combination of functional groups and chiral center in this compound provides distinct chemical reactivity and potential for selective biological interactions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H17ClFNO2 |
|---|---|
Molecular Weight |
309.76 g/mol |
IUPAC Name |
(1S)-1-[3-chloro-5-fluoro-2-[(4-methoxyphenoxy)methyl]phenyl]ethanamine |
InChI |
InChI=1S/C16H17ClFNO2/c1-10(19)14-7-11(18)8-16(17)15(14)9-21-13-5-3-12(20-2)4-6-13/h3-8,10H,9,19H2,1-2H3/t10-/m0/s1 |
InChI Key |
JCZYUWCAMVESSG-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C1=C(C(=CC(=C1)F)Cl)COC2=CC=C(C=C2)OC)N |
Canonical SMILES |
CC(C1=C(C(=CC(=C1)F)Cl)COC2=CC=C(C=C2)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



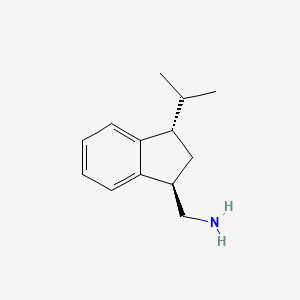
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13357048.png)
![3-[6-(4-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13357052.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetamide](/img/structure/B13357056.png)
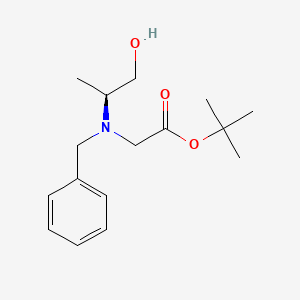
![2-Methyl-4-(3-pyridinyl)-6-[4-(2-pyridinyl)-1-piperazinyl]benzonitrile](/img/structure/B13357060.png)
